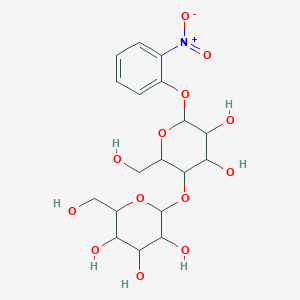![molecular formula C17H13N3 B014117 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-86-1](/img/structure/B14117.png)
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Descripción general
Descripción
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman, is a heterocyclic amine that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an indole ring fused to a pyridine ring, with an aminophenyl group attached at the 9th position. Its structure imparts significant biological activity, making it a subject of study in medicinal chemistry and pharmacology .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research directions could involve further exploration of the anticancer activity of APNH and similar indole derivatives . Additionally, the development of new synthetic approaches for furo [3,4-b]indoles via a Ag (I)/Bi (III)/Pd (II)-promoted relay catalytic system could be a promising area of study .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Another approach involves the cyclization of 2-aminobenzaldehydes with appropriate reagents to form the indole ring, followed by further functionalization to introduce the aminophenyl group . The reaction conditions often include the use of strong bases and transition metal catalysts to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include substituted indoles, quinoline derivatives, and various aminophenyl compounds. These products can exhibit diverse biological activities and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole include other indole derivatives, such as:
9H-pyrido[3,4-b]indole: Lacks the aminophenyl group but shares the core indole-pyridine structure.
Phenyl-amino-pyrimidine derivatives: Exhibit similar biological activities and are used in medicinal chemistry.
2-Amino-4H-pyran-3-carbonitrile derivatives: Known for their pharmacological properties and structural similarities.
Uniqueness
What sets 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole apart is its unique combination of the indole and pyridine rings with an aminophenyl group. This structure imparts distinct biological activities and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a multi-target therapeutic agent further highlight its uniqueness .
Propiedades
IUPAC Name |
4-pyrido[3,4-b]indol-9-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBUSARXRFUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176423 | |
| Record name | Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219959-86-1 | |
| Record name | 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219959-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(4'-Aminophenyl)-9H-pyrido(3,4-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMC04J95OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: APNH requires metabolic activation, primarily by cytochrome P450 enzymes (CYP1A2 and CYP1A1) and N-acetyltransferases (NAT2 and NAT1), to exert its genotoxic effects []. The metabolically activated form binds predominantly to the C8 position of guanine residues in DNA, forming dG-C8-APNH adducts [, ]. This DNA damage can lead to mutations, particularly G:C to T:A transversions, and contribute to the development of cancer [, ].
A: While the provided abstracts do not detail all spectroscopic data, the molecular formula of APNH is C19H15N3 and its molecular weight is 285.34 g/mol. For a detailed synthesis and spectroscopic characterization of a related compound, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, refer to the work by Totani et al. [].
ANone: The provided research focuses on the biological activity and implications of APNH. Data regarding its material compatibility and stability under various conditions is not discussed.
ANone: The research primarily focuses on APNH's identity as a mutagen and potential carcinogen formed endogenously. There is no mention of catalytic properties or applications in the provided abstracts.
ANone: The provided abstracts do not describe any computational chemistry studies or QSAR models developed for APNH.
ANone: The research primarily focuses on the formation, metabolic activation, and toxicological effects of APNH. Information regarding its stability under various conditions and formulation strategies is not available in these abstracts.
- In vitro: APNH is mutagenic in bacterial test systems like the Ames test [, ]. It also induces sister chromatid exchanges and chromosomal aberrations in mammalian cells in culture [].
- In vivo: In rodents, APNH induces DNA adduct formation in various organs [, , ], causes testicular toxicity [], and increases the incidence of liver preneoplastic lesions []. Long-term administration leads to the development of liver and colon cancers in rats [].
ANone: The provided abstracts do not discuss specific resistance mechanisms to APNH or cross-resistance with other compounds.
ANone: Studies highlight several toxicological effects of APNH:
- Genotoxicity: APNH forms DNA adducts and induces mutations in bacteria and mammalian cells [, , ].
- Carcinogenicity: It induces liver and colon cancers in rats upon long-term exposure [].
- Organ Toxicity: APNH causes testicular toxicity in rats [].
- Developmental Toxicity: In mice, APNH exposure during pregnancy leads to maternal toxicity, fetal death, and birth defects like cleft palate [].
ANone: The provided research focuses on understanding the formation, mutagenicity, and carcinogenicity of APNH. There's no mention of drug delivery or targeting strategies for this compound.
ANone: Several analytical techniques are mentioned in the research for studying APNH:
- High-performance liquid chromatography (HPLC): Used for purification and analysis of APNH [, ].
- Liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI/MS): Employed for the detection and quantification of APNH in biological samples [, ].
- Gas chromatography (GC): Used to analyze aniline levels in urine samples [].
- 32P-postlabeling: A sensitive method for detecting and quantifying APNH-DNA adducts in various tissues [, , ].
- Spectrometry: Various spectrometry techniques, including UV spectroscopy and NMR, are used to elucidate the structure of APNH and its adducts [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





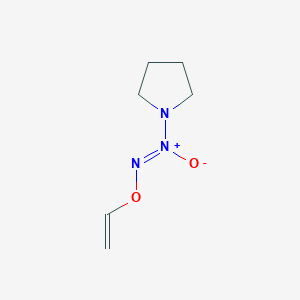

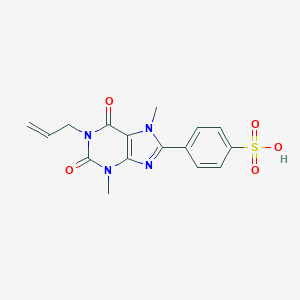
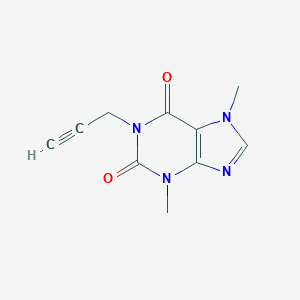
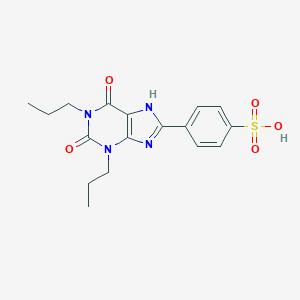


![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)
